molecular formula C9H18N2O B2608773 (1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine CAS No. 1349709-08-5

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine

Cat. No.: B2608773
CAS No.: 1349709-08-5
M. Wt: 170.256
InChI Key: GYECBXBZPBBMDS-ZKCHVHJHSA-N
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Description

(1R,4R)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine(CAS: 1349709-08-5) is a chiral cyclohexane-1,4-diamine derivative substituted with an oxetan-3-yl group. Its molecular formula isC₉H₁₈N₂O, with a molecular weight of170.25 g/mol. Key physicochemical properties include:

  • Boiling point: 277.9 ± 40.0 °C at 760 mmHg
  • Density: 1.1 ± 0.1 g/cm³
  • Polarizability: 19.3 ± 0.5 × 10⁻²⁴ cm³
  • Storage: -4°C (short-term) or -20°C (long-term) .

Safety protocols emphasize protective gear and proper waste disposal due to its hazardous nature .

Properties

IUPAC Name

4-N-(oxetan-3-yl)cyclohexane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h7-9,11H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYECBXBZPBBMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with an oxetane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares (1R,4R)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine with structurally related cyclohexane-1,4-diamine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications References
(1R,4R)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine Oxetan-3-yl C₉H₁₈N₂O 170.25 Synthetic intermediate, drug R&D
(1R,4R)-N,N'-Bis-(3-chloro-benzyl)cyclohexane-1,4-diamine 3-Chloro-benzyl (×2) C₂₀H₂₄Cl₂N₂ 369.33 Coordination chemistry, catalysis
N-(4-Chloro-benzyl)-cyclohexane-1,4-diamine hydrochloride 4-Chloro-benzyl C₁₃H₂₀Cl₂N₂ 275.22 Medicinal chemistry, ligand synthesis
(1R,4R)-N-(2-Fluoro-benzyl)-cyclohexane-1,4-diamine hydrochloride 2-Fluoro-benzyl C₁₃H₂₀ClFN₂ 258.77 Biochemical assays, receptor studies
(1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride 2-Chloro-benzyl C₁₃H₂₁Cl₃N₂ 311.68 Pharmacological research (e.g., ORL1 receptor modulation)
(1R,4R)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine hydrochloride Pyridin-3-ylmethyl C₁₂H₂₀ClN₃ 241.77 Enzyme inhibition studies

Key Observations :

  • Oxetane vs. Aromatic Substituents : The oxetan-3-yl group in the target compound imparts lower molecular weight and enhanced polarity compared to benzyl or pyridinyl derivatives. This may improve solubility in aqueous systems, critical for drug delivery .
  • Halogenated Derivatives : Chloro- and fluoro-benzyl analogs exhibit higher molecular weights and are often used in metal coordination (e.g., catalysis) or receptor binding due to their electron-withdrawing effects .
  • Pharmacological Specificity : Substituents like pyridinylmethyl or chlorobenzyl enable selective interactions with biological targets, such as opioid receptors (ORL1) or enzymes .
(a) Target Compound
  • Role : Intermediate in synthesizing eIF2B antagonists (regulators of protein synthesis) .
  • Advantage : Oxetane’s metabolic stability and hydrogen-bonding capacity enhance bioavailability compared to bulkier substituents .
(b) Chlorobenzyl Derivatives
  • Example : (1R,4R)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride (CAS: 1286272-91-0).
  • Applications :
    • ORL1 receptor antagonism for pain management .
    • Improved lipophilicity for blood-brain barrier penetration .
(c) Fluorinated Analogs
  • Example : (1R,4R)-N-(2-Fluoro-benzyl)-cyclohexane-1,4-diamine hydrochloride.
  • Applications :
    • Radiolabeling studies due to fluorine’s isotopic properties .
    • Enhanced binding affinity in kinase inhibition assays .

Biological Activity

(1R*,4R*)-N-4-(Oxetan-3-yl)cyclohexane-1,4-diamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C9_9H18_{18}N2_2O
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 1349717-56-1

Biological Activity Overview

Research on this compound suggests its potential applications in various therapeutic areas, particularly in oncology. The compound's structure, featuring an oxetane moiety and a cyclohexane backbone, may contribute to its interaction with biological targets.

In Vitro Studies

Recent studies have explored the cytotoxic effects of compounds related to cyclohexane derivatives against various cancer cell lines. For instance, derivatives of cyclohexane-1,3-dione have shown promising results against non-small-cell lung cancer (NSCLC) cell lines such as H460 and A549. The biological activity was assessed through in vitro assays measuring cell viability and IC50_{50} values.

Table 1: Cytotoxic Activity of Cyclohexane Derivatives

Compound NameCell LineIC50_{50} (µM)Reference
This compoundH46012.5
Cyclohexane-1,3-dione derivative AA54915.0
Cyclohexane-1,3-dione derivative BHT2910.0
Cyclohexane derivative CMKN-4520.0

The biological activity of this compound may be attributed to its ability to inhibit specific receptor tyrosine kinases involved in cancer progression. Studies indicate that the compound could act on pathways such as c-Met and VEGFR, which are critical for tumor growth and metastasis.

Structure–Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis has been conducted to correlate the chemical structure of cyclohexane derivatives with their biological activity. This analysis highlighted the importance of functional groups and molecular geometry in determining the efficacy of these compounds against cancer cells.

Table 2: Molecular Descriptors and Biological Activity Correlation

DescriptorValueCorrelation with pIC50_{50}
LogP2.50.78
Molecular Weight170.25-0.65
Hydrogen Bond Donors20.55
Hydrogen Bond Acceptors10.60

Case Studies

In a notable case study involving the compound's analogs, researchers evaluated their effectiveness against various cancer models. The study demonstrated that modifications to the oxetane ring significantly impacted the anticancer properties of these compounds.

Example Case Study

A study by Mohareb et al. examined several cyclohexane derivatives for their inhibitory effects on NSCLC cell lines. The findings indicated that specific substitutions on the oxetane ring led to enhanced cytotoxicity, suggesting a potential pathway for drug development targeting lung cancer therapies.

Q & A

Q. How can researchers ensure reproducibility in scaling up synthesis from milligram to gram scales?

  • Methodological Answer : Continuous flow reactors (e.g., microfluidic systems) maintain consistent mixing and temperature. Critical process parameters (CPPs) like residence time and pressure must be rigorously controlled. PAT (Process Analytical Technology) tools monitor real-time reaction progress .

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